molecular formula C20H21Cl2NO2 B8316142 Ethyl 1-benzyl-4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate

Cat. No. B8316142
M. Wt: 378.3 g/mol
InChI Key: WNZAAAYOAQFYBO-UHFFFAOYSA-N
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Patent
US08012998B2

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (2.46 g, 10.4 mmol) in CH2Cl2 (15 mL) was added dropwise, over a 30 minutes period, to a stirred solution of (E)-3-(3,4-dichloro-phenyl)-acrylic acid ethyl ester (2.40 g, 10.4 mmol) and trifluoroacetic acid (0.08 mL, 1 mmol) in CH2Cl2 (10 mL) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:4) afforded 2.48 g (66%) of the title compound as a yellow oil. ES-MS m/e: 379.3 (M+H+).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
CO[CH2:3][N:4]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5][Si](C)(C)C.[CH2:17]([O:19][C:20](=[O:31])/[CH:21]=[CH:22]/[C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[C:25]([Cl:30])[CH:24]=1)[CH3:18].FC(F)(F)C(O)=O>C(Cl)Cl>[CH2:17]([O:19][C:20]([CH:21]1[CH:22]([C:23]2[CH:28]=[CH:27][C:26]([Cl:29])=[C:25]([Cl:30])[CH:24]=2)[CH2:3][N:4]([CH2:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:5]1)=[O:31])[CH3:18]

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(\C=C\C1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
0.08 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 25° C. for an additional 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated
CUSTOM
Type
CUSTOM
Details
purification by flash chromatography (SiO2, EtOAc/H 1:4)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)OC(=O)C1CN(CC1C1=CC(=C(C=C1)Cl)Cl)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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